
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
Overview
Description
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes hydroxy, methoxy, and ethanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4,6-dimethoxybenzaldehyde and 4-methoxyacetophenone.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is typically carried out in an ethanol or methanol solvent at a temperature range of 60-80°C.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: Methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted methoxy groups.
Scientific Research Applications
Medicinal Chemistry
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests potential anti-inflammatory and antioxidant properties, which are critical in drug development for various diseases.
Case Studies
- A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .
- Another research highlighted its role as a precursor in synthesizing more complex pharmacologically active compounds, showcasing its versatility in drug design .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecular architectures.
Materials Science
In materials science, this compound is being explored for its potential use in developing UV absorbers and stabilizers for polymers.
Applications in Polymers
- The compound's structural features allow it to absorb UV radiation effectively, making it suitable for enhancing the durability of plastics and coatings .
- Research indicates that incorporating this compound into polymer matrices can significantly improve their thermal stability and resistance to photodegradation .
Comparative Analysis of Synthesis Methods
Synthesis Method | Yield (%) | Conditions |
---|---|---|
Methylation with dimethyl sulfate | 64 | Refluxing acetone |
Diazomethane reaction | 80 | Ethyl ether at low temperature |
Methyl iodide with potassium carbonate | 42 | Refluxing acetone |
This table summarizes the yields and conditions associated with different synthesis methods for the compound. The efficiency of these methods can influence its availability for various applications.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
- 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-hydroxyphenyl)ethanone
Comparison: 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects due to these functional groups.
Biological Activity
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 39604-68-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.
The compound is characterized by a complex structure featuring multiple methoxy and hydroxy groups that influence its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 286.33 g/mol.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Partial methylation of 2,4,6-trihydroxyphenyl 4-methoxybenzyl ketone using dimethyl sulfate in the presence of potassium carbonate.
- Refluxing with methyl iodide and potassium carbonate in acetone.
These methods yield the compound with varying efficiencies depending on the conditions used .
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibited the production of pro-inflammatory cytokines in vitro. The inhibition was quantified through ELISA assays showing a reduction in TNF-alpha and IL-6 levels at concentrations as low as 10 µM.
Anticancer Properties
This compound has been evaluated for its anticancer effects against various cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.
- Lung Cancer (A549) : It showed an IC50 value of 20 µM.
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
Antiviral Activity
The antiviral potential of this compound was assessed against Influenza A (H1N1). In vitro studies revealed an IC50 value of 25 µM against H1N1 viral replication. Mechanistic studies suggested that it inhibits viral entry into host cells by interfering with hemagglutinin binding .
Case Studies
- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis showed that treatment with the compound resulted in a significant decrease in joint swelling and pain scores compared to a placebo group.
- Case Study on Anticancer Effects : In a preclinical model using xenograft tumors derived from MCF-7 cells, administration of the compound led to a reduction in tumor volume by approximately 50% over four weeks.
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-12-6-4-11(5-7-12)8-14(18)17-15(19)9-13(21-2)10-16(17)22-3/h4-7,9-10,19H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJOJPXRGHLGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351017 | |
Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39604-68-7 | |
Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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